

Chemical and physical properties of Pyrrolo[1,2-a]pyrazin-6-ylmethanol

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Compound of Interest

Compound Name: Pyrrolo[1,2-a]pyrazin-6-ylmethanol

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Pyrrolo[1,2-a]pyrazin-6-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo[1,2-a]pyrazin-6-ylmethanol is a heterocyclic organic compound belonging to the pyrrolopyrazine class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antifungal, antibacterial, and modulatory effects on key cellular targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Pyrrolo[1,2-a]pyrazin-6-ylmethanol** and its related structures. Due to the limited availability of public data for this specific molecule, information from closely related analogs is included to provide a broader context for its potential characteristics and applications. This document also outlines general synthetic approaches and analytical considerations relevant to this class of compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Pyrrolo[1,2-a]pyrazin-6-ylmethanol** are summarized below. It is important to note that while some data is available for the target compound, other parameters are predicted or derived from related structures.

Table 1: Chemical and Physical Properties of **Pyrrolo[1,2-a]pyrazin-6-ylmethanol**

Property	Value	Source
CAS Number	158945-88-1	[1]
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
Density (Predicted)	1.26 g/cm ³	[1]
Refractive Index (Predicted)	1.641	[1]
logP (Predicted)	-0.19	[1]
Topological Polar Surface Area (TPSA)	37.53 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not readily available in the public domain.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Pyrrolo[1,2-a]pyrazin-6-ylmethanol** is not publicly available. However, data for the parent scaffold, pyrrolo[1,2-a]pyrazine, and related derivatives can provide insights into the expected spectral characteristics.

General Spectroscopic Features of Pyrrolo[1,2-a]pyrazines:

- ¹H NMR: Protons on the pyrrole and pyrazine rings typically appear in the aromatic region (δ 6.0-8.5 ppm). The chemical shifts are influenced by the substitution pattern.

- ^{13}C NMR: Aromatic carbons generally resonate in the range of δ 100-150 ppm.
- IR Spectroscopy: Characteristic peaks for C=C and C=N stretching in the aromatic system are expected, along with bands corresponding to the specific functional groups present in the molecule. For **Pyrrolo[1,2-a]pyrazin-6-ylmethanol**, a broad O-H stretching band would be anticipated.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule is a key feature. Fragmentation patterns can provide structural information.

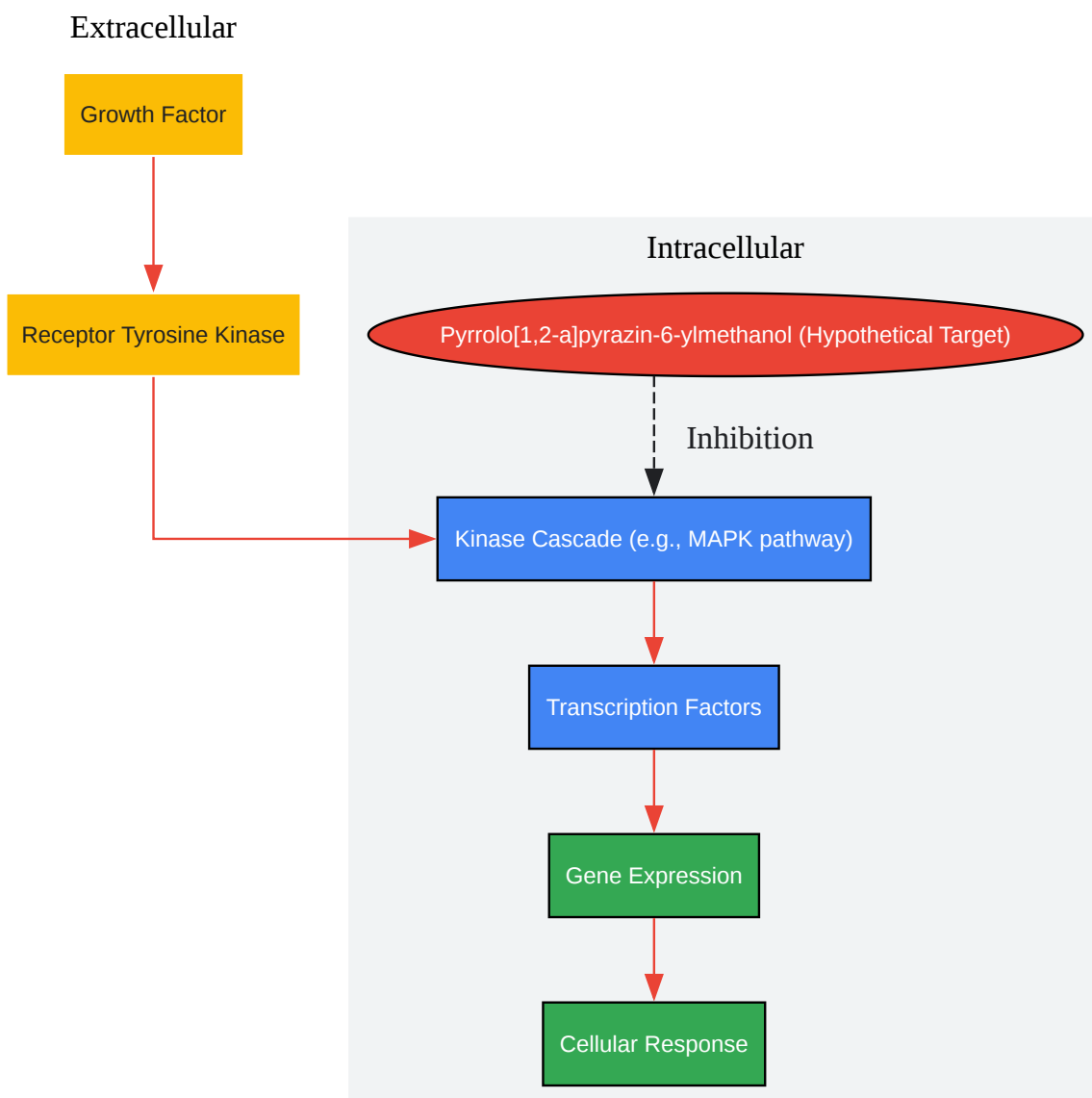
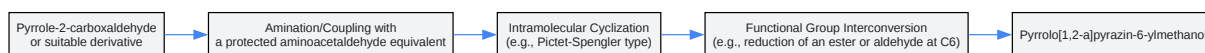
Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **Pyrrolo[1,2-a]pyrazin-6-ylmethanol** is not described in the available literature. However, general synthetic strategies for the pyrrolo[1,2-a]pyrazine core are well-established and can be adapted for the synthesis of specific derivatives.

General Synthetic Strategies

The construction of the pyrrolo[1,2-a]pyrazine scaffold often involves the condensation of a pyrrole-based precursor with a component that forms the pyrazine ring. Common methods include the Pictet-Spengler reaction and multi-component reactions.

One plausible synthetic approach could involve the following conceptual steps:



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References

- 1. A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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